N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1448129-40-5

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Catalog Number: EVT-2925349
CAS Number: 1448129-40-5
Molecular Formula: C20H22N4OS
Molecular Weight: 366.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid

  • Compound Description: This compound acts as a bidentate ligand, coordinating with copper(II) to form a complex. This complex, dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate, demonstrates notable bioactivity, inhibiting protein tyrosine phosphatase 1B (PTP1B) activity with an IC50 value of 0.51 μM []. Additionally, the complex exhibits antiproliferative effects against MCF7 human breast cancer cells, comparable to cisplatin [].

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

  • Compound Description: This series of amide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 []. Two compounds, 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloro pyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine exhibited promising cytotoxic activity, inducing cell cycle arrest at the EGFR phase, indicative of apoptotic cell death [].

N-[(4-{(1S)-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist, currently under investigation for the treatment of type 2 diabetes []. It exhibits high binding affinity for the glucagon receptor (IC50 of 6.6 nM) and effectively inhibits glucagon-induced glucose elevation in preclinical models [].

3-(3,5-Dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido Ligand

  • Compound Description: This anionic tridentate ligand coordinates to iron(II), forming a charge-neutral complex with a distorted octahedral geometry around the iron center []. The complex forms a layered structure stabilized by various intermolecular interactions, including C–H⋯π, C–H⋯N/C, and C–H⋯Cl bonds [].

3-(3-Bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato Ligand

  • Compound Description: This ligand, similar to the previous one, is an anionic tridentate ligand that coordinates to iron(II), forming a low-spin complex with a pseudo-octahedral geometry around the metal center []. The crystal packing is stabilized by various weak intermolecular interactions, including C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions [].

2-(1H-Pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (pzpypzH)

  • Compound Description: This pincer ligand reacts with various copper salts to form a series of dinuclear and trinuclear copper complexes []. These complexes exhibit high catalytic activity in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in aqueous media [].

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: The crystal structure of this compound reveals significant dihedral angles between the pyrazole ring and its substituents, suggesting limited conjugation []. The crystal packing is characterized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds [].

5-[(1, 5-Dimethyl-3-oxo-2-phenyl-2, 3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile (L)

  • Compound Description: This N-hetorocyclic ligand forms complexes with various transition metals, exhibiting potential antimicrobial, antimycobacterial, and cytotoxic activities [].

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 acts as a potent, selective, and orally active inhibitor of transforming growth factor beta (TGF-beta) type I receptor (ALK5) []. This compound has shown promising antifibrotic activity in preclinical models, reducing the expression of collagen IA1 mRNA in both liver and kidney fibrosis models [].

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This teraryl oxazolidinone compound exhibits potent antimicrobial activity and a favorable safety profile compared to the current standard of care, linezolid []. It demonstrates high oral bioavailability and enhanced efficacy in preclinical models of MRSA systemic infection [].

3-(Pyridin-2-yl)-1H-pyrazol- 1-yl]propanamide

  • Compound Description: This compound serves as a ligand, forming a coordination complex with zinc chloride []. The complex forms a 3D network structure stabilized by intermolecular N–H···O and N–H···Cl hydrogen bonds, along with π-π stacking interactions between aromatic rings [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound exhibits potential as a peripheral cannabinoid-1 receptor (CB1R) inverse agonist []. CB1R antagonists have shown clinical efficacy in weight loss but have been associated with psychiatric side effects.

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol Derivatives

  • Compound Description: These derivatives were synthesized using a one-pot, four-component domino reaction and evaluated for their antibacterial activity [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. GlyT1 inhibitors are under investigation for the treatment of schizophrenia.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound represents a structurally distinct backup compound for TP0439150, also exhibiting potent GlyT1 inhibitory activity and favorable pharmacokinetic properties [].

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: The crystal structure of this compound reveals a planar S(6) ring formed through intramolecular N—H⋯O interaction, contributing to its stability []. The structure also exhibits a thiophene ring flip disorder [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of derivatives were synthesized and evaluated for their antibacterial activity [].

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases, currently under investigation as a potential cancer treatment []. It exhibits preferential binding to the activated conformation of c-Met, potentially offering advantages over inhibitors targeting the inactive kinase form [].

8-(1-Benzyl-1H-pyrazol-4-yl) xanthine Derivatives

  • Compound Description: This series of compounds act as high-affinity and selective antagonists of the A2B adenosine receptor (AdoR) []. A2B AdoR antagonists are being explored as potential therapeutics for asthma due to the role of adenosine in bronchial hyperresponsiveness [].
  • Compound Description: These derivatives were synthesized and assessed for their herbicidal activity []. Several compounds demonstrated significant inhibitory effects against various weed species [].
  • Compound Description: The crystal structure of this compound reveals a lack of structural relationships with its closely related 4-methyl- and 4-chloro-substituted analogs []. The absence of disorder in the thiophene ring enables its participation in intermolecular C—H⋯O hydrogen bonding, leading to a distinct packing motif [].

Properties

CAS Number

1448129-40-5

Product Name

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide

Molecular Formula

C20H22N4OS

Molecular Weight

366.48

InChI

InChI=1S/C20H22N4OS/c25-19(20(8-1-2-9-20)18-4-3-15-26-18)22-12-14-24-13-7-17(23-24)16-5-10-21-11-6-16/h3-7,10-11,13,15H,1-2,8-9,12,14H2,(H,22,25)

InChI Key

QFBXANWPMCLTGH-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.